But-3-yn-1-amine

Descripción general

Descripción

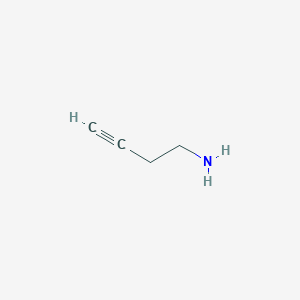

But-3-yn-1-amine, also known as 1-amino-3-butyne, is an organic compound with the molecular formula C4H7N. It is a colorless liquid that may acquire a yellow tint upon exposure to air. This compound is characterized by its fishy, ammonia-like odor, which is typical of amines . This compound is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, combining an alkyne and an amine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: But-3-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of methanesulphonic acid but-3-ynyl ester with an aqueous solution of ammonia. The ester is diluted in ethanol, and the mixture is heated at 50°C for three hours. After cooling to room temperature, the mixture is treated with di-tert-butyl dicarbonate (Boc2O) dissolved in acetonitrile and stirred for 72 hours.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl alcohol followed by amination. This process ensures high yields and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: But-3-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated amines.

Substitution: Produces substituted amines and other derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₄H₈ClN

- Molecular Weight : 105.57 g/mol

- CAS Number : 88211-50-1

The compound features an alkyne functional group, which contributes to its reactivity and potential biological interactions.

Chemistry

But-3-yn-1-amine serves as a versatile building block in organic synthesis. It is used in the synthesis of more complex compounds, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions:

- Oxidation : Converts to amides or nitriles using agents like potassium permanganate.

- Reduction : Yields primary or secondary amines with reducing agents such as lithium aluminum hydride.

- Substitution : Forms substituted derivatives through nucleophilic substitution reactions with halides.

Biology

In biological research, this compound has been studied for its role in enzyme inhibition and protein-ligand interactions. Notably, it has shown potential as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic diseases.

Medicine

The compound's biological activity includes:

-

Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against resistant breast cancer cell lines, suggesting its potential in overcoming drug resistance.

Study Findings Case Study 1 Significant cytotoxic effects against breast cancer cell lines. -

Neuroprotective Effects : Research has demonstrated that it may modulate neurotransmitter systems, providing protective effects against neurodegeneration.

Study Findings Case Study 2 Neuroprotective properties against neurodegenerative diseases.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals and as an intermediate in synthesizing polymers and materials. Its unique structure allows for specific reactivity that is valuable in material science.

| Compound | Target Enzyme | Inhibition Potency | Biological Effect |

|---|---|---|---|

| N-Ethylbut-3-yn-1-amino HCl | NNMT | Subnanomolar | Potential antitumor activity |

| NS1 (Alkynyl bisubstrate) | NNMT | 500 pM | High-affinity inhibition |

| Compound 21 | Various | Moderate | Overcoming drug resistance |

Mecanismo De Acción

The mechanism of action of but-3-yn-1-amine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The alkyne group provides additional reactivity, enabling the compound to undergo cycloaddition reactions and other transformations. These properties make this compound a valuable tool in organic synthesis and medicinal chemistry .

Comparación Con Compuestos Similares

3-Buten-1-amine: Similar structure but with a double bond instead of a triple bond.

Hex-3-yn-1-amine: Longer carbon chain with similar functional groups.

Propargylamine: A simpler structure with a shorter carbon chain.

Uniqueness: But-3-yn-1-amine is unique due to its combination of an alkyne and an amine group, providing a versatile platform for various chemical transformations. Its bifunctional nature allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications .

Actividad Biológica

But-3-yn-1-amine, also known as 3-butynylamine, is a compound with significant biological activity and potential therapeutic applications. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₄H₇N

- Molecular Weight : 69.11 g/mol

- CAS Number : 10034574

- Structure : this compound features a terminal alkyne functional group, which contributes to its reactivity and biological interactions.

This compound has been studied for its role in various biological processes, particularly in the context of neuroprotection and antidepressant activity. Research indicates that compounds with similar structures can influence neuronal survival and apoptosis.

- Neuroprotective Effects : Studies have shown that derivatives of alkynes can protect neuronal cells from damage. For instance, compounds with a 1,3-diyne scaffold demonstrated protective effects on corticosterone-injured PC12 cells, a model for neuronal injury. These compounds modulated the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a mechanism for neuroprotection through the regulation of apoptotic pathways .

- Antidepressant Potential : The neuroprotective properties of this compound analogs have been linked to their potential antidepressant effects. In behavioral studies using the forced swim test (FST), certain derivatives showed reduced immobility in mice, indicating antidepressant-like activity .

Toxicity and Safety

While this compound exhibits promising biological activities, safety profiles are crucial for further development. The compound's safety data indicate potential hazards:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Propiedades

IUPAC Name |

but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYGDBXQXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903782 | |

| Record name | NoName_4529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-63-4 | |

| Record name | but-3-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is but-3-yn-1-amine utilized in the synthesis of heterocyclic compounds?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it undergoes rhodium(III)-catalyzed annulation reactions with internal alkynes, leading to the formation of spiro[indene-1,2'-pyrrolidine]s [] and benzo[g]indoles [] through a cascade of C-H functionalization, cyclodimerization, and nucleophilic cyclization steps. These reactions highlight the potential of this compound in rapidly assembling complex molecular architectures with high atom economy and step efficiency.

Q2: Can you elaborate on the role of this compound derivatives in targeting Cystathionine-γ-lyase (CSE)?

A2: Cystathionine-γ-lyase (CSE) is a key enzyme involved in the production of hydrogen sulfide (H2S), a gaseous signaling molecule with significant roles in various physiological processes []. Research has identified this compound derivatives, specifically 1-(1H-Tetrazol-5-yl)this compound, as potential CSE inhibitors []. While the exact mechanism of action remains to be fully elucidated, these inhibitors are believed to interfere with CSE's catalytic activity, thereby modulating H2S levels. This targeted inhibition of CSE presents potential therapeutic avenues for diseases where H2S modulation is beneficial.

Q3: How does the structure of this compound contribute to its reactivity in rhodium-catalyzed reactions?

A3: The presence of both a terminal alkyne and a primary amine in this compound imparts unique reactivity. The alkyne moiety readily undergoes activation by rhodium catalysts, enabling C-H functionalization and subsequent annulation reactions [, ]. Simultaneously, the amine group can participate in nucleophilic cyclization steps, ultimately leading to the formation of diverse heterocyclic systems.

Q4: Beyond its use in synthesizing complex molecules, are there other applications of this compound?

A4: Interestingly, this compound hydrochloride (BAH) has been employed in the development of high-efficiency perovskite solar cells []. Reacting BAH with formamidinium iodide (FAI) directly within the perovskite precursor solution yields an additive that modulates perovskite crystallization, leading to improved film quality, reduced defects, and enhanced device performance []. This highlights the versatility of this compound and its potential beyond traditional organic synthesis applications.

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives, particularly concerning their biological activity?

A5: While detailed SAR studies are limited in the provided research, the synthesis and characterization of 1-(1H-Tetrazol-5-yl)this compound as a CSE inhibitor [] suggest that incorporating specific functional groups onto the this compound scaffold can impart desired biological activity. Further investigations exploring modifications to the alkyne, amine, or the linking groups are needed to establish comprehensive SAR profiles and optimize these compounds for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.